

An In-depth Technical Guide to 2,4-Dimethylpentanoic Acid

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Compound of Interest

Compound Name: 2,4-Dimethylpentanoic acid

Cat. No.: B1317043

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4-Dimethylpentanoic acid** (CAS Number: 5868-33-7), a branched-chain carboxylic acid. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and potential applications, with a particular focus on its relevance in the field of drug development as a potential pharmaceutical intermediate. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate logical workflows and synthetic pathways.

Chemical and Physical Properties

2,4-Dimethylpentanoic acid is a colorless liquid with a characteristic odor. Its key identifiers and physicochemical properties are summarized in the tables below. While some experimental data is available, several properties are estimated based on computational models.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	5868-33-7 [1]
Molecular Formula	C ₇ H ₁₄ O ₂ [1]
IUPAC Name	2,4-dimethylpentanoic acid [1]
SMILES	CC(C)CC(C)C(=O)O [1]
InChIKey	XMKDPSQQDXTCCK-UHFFFAOYSA-N [1]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	130.18 g/mol [1]	PubChem
Appearance	Liquid	American Elements
Boiling Point	210.1 °C (estimate)	American Elements
Density	0.9221 g/cm ³ (rough estimate)	American Elements
pKa	4.82 ± 0.21 (Predicted)	ChemicalBook
Solubility	Data not available	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,4-Dimethylpentanoic acid**. While publicly available raw spectral data is limited, typical spectral features can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The methyl protons at positions 2 and 4, and the isopropyl group methyls would appear as doublets. The methine protons at positions 2 and 4 would be multiplets due to coupling with adjacent protons. The methylene protons at position 3 would

also present as a multiplet. The acidic proton of the carboxyl group would appear as a broad singlet, typically downfield.

- ^{13}C NMR: The carbon-13 NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule, unless there is accidental equivalence. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The other carbons would appear in the aliphatic region of the spectrum. A predicted ^{13}C NMR spectrum is available on SpectraBase.[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **2,4-Dimethylpentanoic acid** is characterized by the following key absorptions:

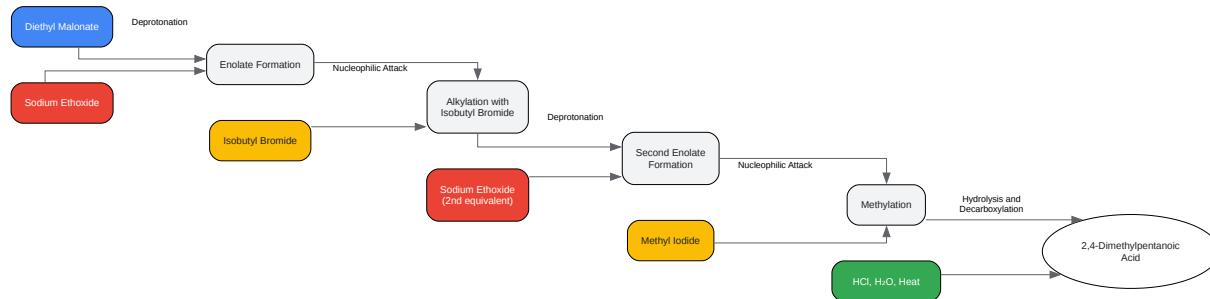
- O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm^{-1} , which is characteristic of the hydroxyl group of a carboxylic acid dimer.
- C-H Stretch: Strong absorption bands between 2850 and 3000 cm^{-1} due to the stretching vibrations of the C-H bonds in the alkyl groups.
- C=O Stretch: A strong, sharp absorption peak around 1710 cm^{-1} corresponding to the carbonyl group of the carboxylic acid.
- C-O Stretch & O-H Bend: Absorptions in the fingerprint region (below 1500 cm^{-1}) corresponding to C-O stretching and O-H bending vibrations.

Synthesis of 2,4-Dimethylpentanoic Acid

While a specific, detailed experimental protocol for the synthesis of **2,4-Dimethylpentanoic acid** is not readily available in the public domain, a plausible and common method is the malonic ester synthesis.[\[3\]](#) This approach allows for the controlled alkylation of diethyl malonate to introduce the desired carbon skeleton.

Malonic Ester Synthesis Workflow

The logical workflow for the synthesis of **2,4-Dimethylpentanoic acid** via the malonic ester route is depicted in the following diagram.

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Caption: Malonic ester synthesis of **2,4-Dimethylpentanoic acid**.

Experimental Protocol (Hypothetical)

Materials:

- Diethyl malonate
- Sodium metal
- Absolute ethanol
- Isobutyl bromide
- Methyl iodide
- Hydrochloric acid (concentrated)

- Diethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware and distillation apparatus

Procedure:

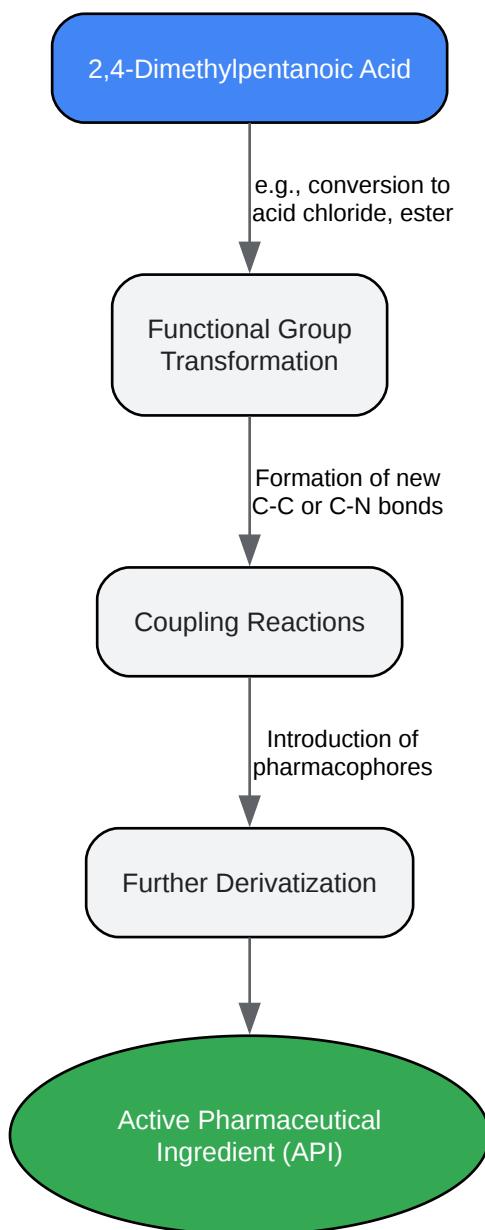
- Sodium Ethoxide Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
- Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring.
- First Alkylation: Add isobutyl bromide dropwise to the solution of the malonate enolate. After the addition is complete, reflux the mixture for several hours to ensure complete reaction.
- Second Alkylation: After cooling, add a second equivalent of sodium ethoxide to form the enolate of the isobutyl-substituted malonic ester. Subsequently, add methyl iodide dropwise and reflux the mixture.
- Hydrolysis and Decarboxylation: After cooling, remove the ethanol by distillation. Add concentrated hydrochloric acid and reflux the mixture to hydrolyze the ester and effect decarboxylation.
- Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the ethereal layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Applications in Drug Development

Carboxylic acids, particularly branched-chain fatty acids and their derivatives, are important structural motifs in many biologically active molecules and serve as key intermediates in pharmaceutical synthesis.^{[4][5]} While direct applications of **2,4-Dimethylpentanoic acid** in marketed drugs are not prominent, its structural features suggest its potential as a building block in the synthesis of more complex molecules.

For instance, a structurally related compound, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, is a crucial intermediate in the synthesis of Sacubitril, a component of the heart failure medication Entresto.^[6] This highlights the importance of substituted pentanoic acid derivatives in modern drug discovery.

The logical relationship of **2,4-Dimethylpentanoic acid** as a potential pharmaceutical intermediate is illustrated below.



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Caption: Potential role as a pharmaceutical intermediate.

Safety and Handling

2,4-Dimethylpentanoic acid is classified as a hazardous substance. It is reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1]

Table 3: GHS Hazard Information

Hazard Class	Category
Skin Corrosion/Irritation	2
Serious Eye Damage/Eye Irritation	1
Specific Target Organ Toxicity (Single Exposure)	3

Handling Precautions:

- Work in a well-ventilated area or a fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing vapors or mists.
- Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2,4-Dimethylpentanoic acid is a valuable chemical compound with established properties and potential for further application, particularly as an intermediate in organic synthesis. This guide has provided a consolidated resource for researchers and professionals, summarizing its key characteristics and outlining a plausible synthetic route. Further experimental validation of its physical properties, particularly solubility, and exploration of its utility in medicinal chemistry are warranted to fully realize its potential in drug discovery and development.

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